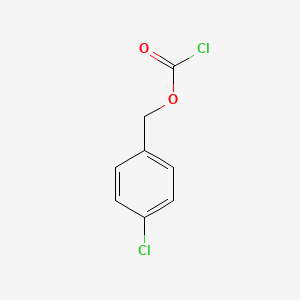
4-Chlorobenzyl carbonochloridate
Übersicht
Beschreibung
. It is a derivative of benzyl chloroformate, where the benzyl group is substituted with a chlorine atom at the para position. This compound is used in organic synthesis, particularly in the preparation of various chemical intermediates and active pharmaceutical ingredients.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for the protection of amines and alcohols in organic synthesis.
Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients and intermediates.
Biochemistry: Used in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Chlorobenzyl carbonochloridate plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates that can be further manipulated in synthetic pathways. The compound reacts with amines to form carbamates, which are stable under a wide range of conditions, thus protecting the amine group from unwanted reactions . This interaction is essential for the controlled synthesis of peptides and other complex biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with amine groups in proteins and peptides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the compound, resulting in the formation of a carbamate linkage. This covalent modification can inhibit or activate enzymes, depending on the specific context of the reaction . Additionally, the presence of the Cbz group can influence the folding and stability of proteins, thereby affecting their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is known to hydrolyze in the presence of moisture, leading to the formation of 4-chlorobenzyl alcohol and carbon dioxide . Over time, this degradation can affect the efficiency of reactions involving the compound. Long-term studies have shown that the stability of this compound can be maintained by storing it under anhydrous conditions and using it promptly after preparation.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that high doses of similar compounds can lead to toxic effects, including respiratory irritation and damage to internal organs . It is essential to carefully control the dosage and exposure duration when using this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
It is likely that the compound undergoes hydrolysis to form 4-chlorobenzyl alcohol, which can be further metabolized by liver enzymes The resulting metabolites may be conjugated with glucuronic acid or sulfate and excreted in the urine
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As a lipophilic compound, it can readily diffuse across cell membranes and accumulate in lipid-rich areas . The presence of specific transporters or binding proteins that facilitate its movement within the cell has not been well-studied. Its distribution is likely to be influenced by its interaction with cellular components and its propensity to hydrolyze in aqueous environments.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with target biomolecules. The compound can localize to various cellular compartments, including the cytoplasm and organelles, depending on the presence of amine-containing proteins and peptides . The formation of covalent bonds with these biomolecules can influence their localization and function within the cell. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular locations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobenzyl carbonochloridate can be synthesized by reacting 4-chlorobenzyl alcohol with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-Chlorobenzyl alcohol+Phosgene→4-Chlorobenzyl carbonochloridate+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure better control over reaction conditions and to minimize the risks associated with handling phosgene. The process typically includes steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorobenzyl alcohol and carbon dioxide.
Reduction: It can be reduced to 4-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form carbonates.
Thiols: Reacts under basic conditions to form thiocarbonates.
Water: Hydrolyzes under neutral or basic conditions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Thiocarbonates: Formed from reactions with thiols.
4-Chlorobenzyl alcohol: Formed from hydrolysis or reduction reactions.
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl carbonochloridate involves the formation of a reactive intermediate, which can then react with nucleophiles. The molecular targets include amines, alcohols, and thiols, which undergo nucleophilic substitution reactions to form carbamates, carbonates, and thiocarbonates, respectively. The pathways involved include the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloroformate: Similar structure but without the chlorine substitution at the para position.
Methyl chloroformate: Similar reactivity but with a methyl group instead of a benzyl group.
Ethyl chloroformate: Similar reactivity but with an ethyl group instead of a benzyl group.
Uniqueness
4-Chlorobenzyl carbonochloridate is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and the properties of the products formed. This substitution can also affect the compound’s solubility, boiling point, and other physical properties, making it distinct from other chloroformates.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMYYIUFNJDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535247 | |
| Record name | (4-Chlorophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6200-36-8 | |
| Record name | (4-Chlorophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
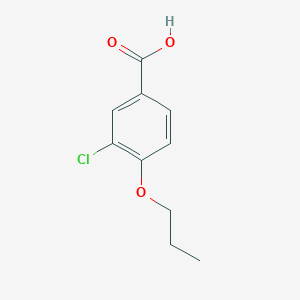
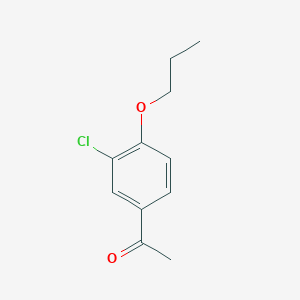
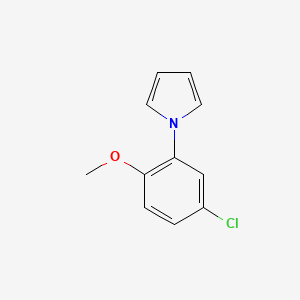
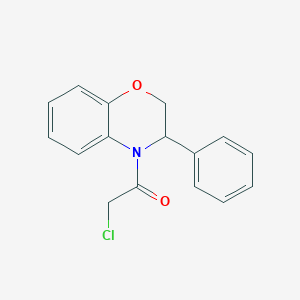
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3024726.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)


![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)
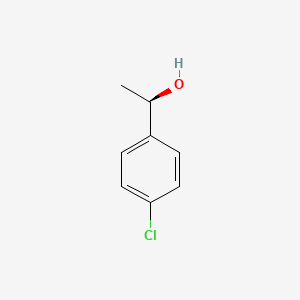
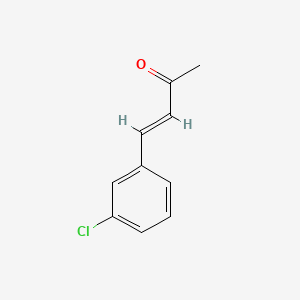

![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)
